2,4-Dioxopyrrolo-[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3N3O2 |
|---|---|
Molecular Weight |
149.11 g/mol |
IUPAC Name |
pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H3N3O2/c10-5-4-3(1-2-7-4)8-6(11)9-5/h1-2H,(H,9,10,11) |
InChI Key |
LGOOLCMGKKGBHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1=NC(=O)NC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dioxopyrrolo 3,2 D Pyrimidine and Its Analogues
Strategies for Constructing the Fused Pyrrole-Pyrimidine Ring System
The construction of the pyrrolo[3,2-d]pyrimidine skeleton can be broadly categorized into two main retrosynthetic approaches: forming the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) core or, conversely, constructing the pyrrole ring from a pyrimidine precursor.
Pyrimidine Ring Annulation on Pyrrole Cores
A common strategy for synthesizing pyrrolo[3,2-d]pyrimidines involves the annulation of a pyrimidine ring onto a functionalized pyrrole. This approach often starts with a pyrrole derivative bearing appropriate substituents at the 2- and 3-positions, which can then be elaborated to form the fused pyrimidine ring.
One such method begins with 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole. rsc.org This starting material is functionalized to introduce an azidocarbonyl group at the 2-position, which, after a Curtius rearrangement and reaction with ammonia (B1221849) or amines, yields a pyrrolylurea derivative. rsc.org Subsequent cyclization of this intermediate in a basic medium affords 7-methylpyrrolo[3,2-d]pyrimidine-2,4-diones. rsc.org
Another approach utilizes a Knoevenagel condensation to construct the initial pyrrole ring. This is followed by the conversion of an aminopyrrole intermediate to an ethyl formimidate, which can then be cyclized by heating with an appropriate amine in methanol (B129727) to yield the final pyrrolopyrimidine derivatives. nih.gov
Pyrrole Ring Cyclization from Pyrimidine Precursors
An alternative and widely used strategy involves the construction of the pyrrole ring onto a pre-functionalized pyrimidine scaffold. This method often starts with a substituted uracil (B121893) or pyrimidine derivative.
A notable example is the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from 5-bromo-6-chloro-1,3-dimethyluracil. nih.gov This starting material undergoes a Sonogashira coupling with various terminal alkynes to introduce an alkynyl substituent at the 5-position. nih.govresearchgate.net The subsequent step is a domino C-N coupling/hydroamination reaction with anilines, which leads to the formation of the fused pyrrole ring, yielding the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex, and the choice of ligand is crucial for achieving good yields. nih.gov
Targeted Synthesis of 2,4-Dioxopyrrolo-[3,2-d]pyrimidine Analogues
The development of efficient synthetic methods has enabled the targeted synthesis of a wide array of 2,4-dioxopyrrolo[3,2-d]pyrimidine analogues with diverse substitution patterns, which is crucial for structure-activity relationship studies in drug discovery.
Cyclocondensation Approaches for Dioxopyrrolopyrimidines
Cyclocondensation reactions are a cornerstone in the synthesis of dioxopyrrolopyrimidines. These reactions typically involve the intramolecular or intermolecular condensation of precursors bearing the necessary functional groups to form the heterocyclic rings.
As previously mentioned, the cyclization of pyrrolylurea derivatives in a basic medium is a key cyclocondensation step to form the 2,4-dione functionality on the pyrimidine ring of the pyrrolo[3,2-d]pyrimidine system. rsc.org This intramolecular reaction proceeds through the formation of a new C-N bond, leading to the fused bicyclic structure.
One-Pot Multicomponent Reaction Strategies for Pyrrolopyrimidine Derivatives
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single operation. researchgate.netekb.eg While specific MCRs for 2,4-dioxopyrrolo[3,2-d]pyrimidine are not extensively detailed in the provided context, the principles of MCRs are applied to the synthesis of related pyrrolopyrimidine and other heterocyclic systems. researchgate.netnih.gov These reactions often involve the combination of three or more starting materials that react in a sequential manner without the need for isolation of intermediates. researchgate.net For instance, the synthesis of various bis-heterocycles, including pyrido[2,3-d:6,5-d']dipyrimidines, has been achieved through a one-pot, multi-component reaction of 6-aminouracils, terephthalaldehyde, and various CH-acids. researchgate.net This highlights the potential of MCR strategies to be adapted for the synthesis of complex pyrrolopyrimidine derivatives.
Cascade Reaction Sequences for Pyrrolo[3,2-d]pyrimidin-4-ones
Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without changing the reaction conditions or adding new reagents. A prime example is the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones through a domino C-N coupling/hydroamination reaction. nih.govbeilstein-journals.org This sequence begins with a Sonogashira coupling to introduce an alkyne, followed by a palladium-catalyzed intramolecular cyclization with an amine. nih.govbeilstein-journals.org This cascade process efficiently constructs the fused pyrrole ring onto the pyrimidine core. nih.gov
While the specific "alkyne–isocyanide cycloaddition/Boulton-Katritzky rearrangement/ring expansion" cascade is not directly applied to this compound in the provided search results, such complex cascade sequences are indicative of the advanced synthetic strategies employed in modern heterocyclic chemistry to access diverse molecular architectures.
Photochemical and Free Radical Addition Reactions in Pyrrolopyrimidine Synthesis
Photochemical and free radical addition reactions represent modern and powerful strategies for the construction of complex heterocyclic systems, including pyrrolopyrimidine scaffolds. These methods often proceed under mild conditions and can provide access to unique chemical space that is not readily achievable through traditional thermal reactions.
Visible-light photocatalysis has emerged as a particularly green and efficient tool. For instance, the synthesis of pyrano[2,3-d]pyrimidine scaffolds has been successfully achieved using the organic dye Na2 eosin (B541160) Y as a direct hydrogen atom transfer (HAT) photocatalyst. nih.gov This reaction proceeds via a three-component domino condensation of an aryl aldehyde, malononitrile (B47326), and barbituric acid in aqueous ethanol (B145695) under an air atmosphere at room temperature. nih.gov The photo-excited state of Na2 eosin Y initiates the reaction, highlighting a metal-free and environmentally benign approach. nih.gov The broad applicability of this method suggests its potential for adaptation to the synthesis of 2,4-dioxopyrrolopyrrolo-[3,2-d]pyrimidine by utilizing appropriate pyrrole-based precursors.
| Reactants | Catalyst | Conditions | Product | Yield (%) |
| 2-Methoxybenzaldehyde, Malononitrile, Barbituric Acid | Na2 eosin Y | Visible light, aq. EtOH, rt, 12 min | Pyrano[2,3-d]pyrimidine derivative | Spectroscopically pure |
This table illustrates the efficiency of photochemical synthesis for a related pyrimidine-fused scaffold. nih.gov
Free radical reactions also play a significant role in the functionalization and synthesis of pyrrolopyrimidine cores. Radical bromination, for example, is a key step in the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives. acs.org In one study, N-bromosuccinimide (NBS) was used for the radical bromination of a protected 5-methylindole (B121678) derivative, which served as a precursor for a substituted pyrrolo-pyrimidine. acs.org The specificity of such reactions allows for the late-stage functionalization of the heterocyclic core, which is a valuable strategy in medicinal chemistry for the rapid generation of analogues. The principles of free radical addition, often initiated by light or a radical initiator, can be applied to the pyrrole ring of a pre-formed pyrimidine system to construct the desired this compound skeleton.
Green Chemistry Principles and Sustainable Synthetic Approaches for Dioxopyrrolopyrimidines
The integration of green chemistry principles into synthetic methodologies is crucial for the development of sustainable processes. For the synthesis of dioxopyrrolopyrimidines and related compounds, this includes the use of environmentally benign solvents, solvent-free conditions, and the application of reusable catalysts.
The use of water as a solvent or conducting reactions in the absence of a solvent are cornerstones of green synthesis. A notable example is the synthesis of 2,4-dioxopyrido[2,3-d]pyrimidine derivatives through the reaction of 6-amino-1,3-dimethyluracil (B104193) with substituted α-ketoalkynes. rsc.org This transformation is efficiently catalyzed by a homogeneous nickel catalyst in an aqueous alkaline medium under very mild conditions, resulting in quantitative yields. rsc.org The use of water as the solvent not only minimizes the environmental impact but also can enhance reaction rates and selectivity.
Solvent-free conditions have also been successfully employed for the synthesis of related pyranopyrimidine derivatives. For instance, the one-pot three-component reaction of aldehydes, barbituric acids, and malononitrile can be carried out under solvent-free conditions using a heterogeneous acid-base catalyst, such as ZnFe2O4. nih.gov This approach offers advantages in terms of reduced waste, easier product isolation, and often shorter reaction times.
| Reaction | Catalyst | Solvent | Conditions | Advantages |
| Synthesis of 2,4-dioxopyrido[2,3-d]pyrimidines | Homogeneous Nickel Catalyst | Aqueous Alkaline Medium | Mild conditions | Quantitative yields, environmentally benign |
| Synthesis of pyrano[2,3-d]pyrimidinediones | Nano-Fe3O4@APTES@Isatin-SO3H | Solvent-free | - | High yield, short reaction time |
This table presents examples of green synthetic approaches for related dioxopyrimidine scaffolds. rsc.orgnih.gov
The development of catalytic systems that are efficient, selective, and reusable is a key aspect of sustainable chemistry. Both organocatalysts and heterogeneous catalysts have been extensively used in the synthesis of pyrrolopyrimidine analogues.
Organocatalysts, such as L-proline, have been shown to be effective in promoting the synthesis of pyranopyrimidines. nih.gov These small organic molecules are often non-toxic, readily available, and can catalyze reactions with high stereoselectivity. Proline-based dipeptides have also been developed as organocatalysts for asymmetric aldol (B89426) reactions, which are fundamental transformations in the synthesis of complex molecules. mdpi.com
Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for recycling. A variety of solid-supported catalysts have been developed for the synthesis of pyrimidine-fused heterocycles. For example, pyromellitic acid grafted to cross-linked layered double hydroxide (B78521) (LDH@Me-PMA) has been used as an efficient and recyclable heterogeneous catalyst for the synthesis of dihydropyrimidinones under green conditions. nih.gov Similarly, iron-based nanoparticles, such as Fe3O4-@poly(vinyl alcohol), have been employed for the synthesis of pyrano[2,3-d]-pyrimidinediones. nih.gov These catalysts can often be recovered by simple filtration or magnetic separation and reused multiple times without a significant loss of activity.
| Catalyst | Type | Application | Key Advantages |
| L-proline | Organocatalyst | Synthesis of pyranopyrimidines | Non-toxic, readily available, can be stereoselective |
| LDH@Me-PMA | Heterogeneous | Synthesis of dihydropyrimidinones | Recyclable, high efficiency, green conditions |
| Fe3O4-@poly(vinyl alcohol) | Heterogeneous (Nanoparticle) | Synthesis of pyrano[2,3-d]-pyrimidinediones | Recyclable, eco-friendly |
This table summarizes the application of different types of catalysts in the synthesis of related pyrimidine heterocycles. nih.govnih.gov
Mechanistic Investigations of 2,4-Dioxopyrrolopyrimidine Synthetic Pathways
A thorough understanding of reaction mechanisms is fundamental for the optimization of existing synthetic routes and the rational design of new ones. Mechanistic studies on the formation of 2,4-dioxopyrrolopyrimidines and their analogues often involve a combination of techniques, including the isolation and characterization of reaction intermediates and stereochemical analysis.
The isolation and structural elucidation of reaction intermediates can provide direct evidence for a proposed reaction pathway. In the synthesis of complex heterocyclic systems, intermediates can sometimes be trapped and characterized using spectroscopic methods such as NMR, IR, and mass spectrometry.
For example, in the synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine, a related fused pyrimidine system, the reaction proceeds in two steps from 3-amino-2-methoxycarbonylthiophene. chemicalbook.com The intermediate thieno[3,2-d]pyrimidine-2,4-diol is formed first and can be isolated before its conversion to the final dichlorinated product. chemicalbook.com This stepwise approach allows for the purification of the intermediate, leading to a higher purity of the final product and providing insight into the reaction sequence.
In other cases, where intermediates are too reactive to be isolated, their existence may be inferred from trapping experiments or by computational studies. For the synthesis of certain pyrrolo nih.govmdpi.compyrido[2,4-d]pyrimidin-6-ones, a cationic ring-closing step has been proposed. semanticscholar.org This mechanism suggests that the reaction requires protonation or complexation with a Lewis acid, like boron trifluoride etherate, to activate the substrate for the intramolecular cyclization. semanticscholar.org
The control of stereochemistry is of paramount importance in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological properties. Diastereoselectivity, the preferential formation of one diastereomer over another, is a key consideration in the synthesis of substituted pyrrolopyrimidines that contain multiple stereocenters. numberanalytics.com
The principles of diastereoselectivity are often governed by steric and electronic factors in the transition state of the reaction. For example, in the synthesis of pyrrolo[1,2-c]imidazoles via a three-component reaction of chiral thiohydantoins, aldehydes, and malononitrile, a high degree of diastereoselectivity is observed. dntb.gov.ua The chiral starting material directs the stereochemical outcome of the reaction, leading to the formation of a specific diastereomer.
A recent study on the discovery of a chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine as a potent LRRK2 inhibitor highlights the importance of stereoselective synthesis. nih.gov The lead compound possesses a chiral center, and its specific stereoconfiguration is crucial for its high potency and selectivity. nih.gov The synthesis of such compounds requires methods that can control the formation of the desired stereoisomer, either through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.
| Reaction | Key Feature | Stereochemical Outcome | Significance |
| Three-component synthesis of pyrrolo[1,2-c]imidazoles | Use of chiral thiohydantoins | High diastereoselectivity | Demonstrates substrate-controlled stereoselectivity |
| Synthesis of a chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine | Presence of a stereocenter | Specific stereoisomer is highly potent | Highlights the importance of stereochemistry for biological activity |
This table provides examples of stereoselectivity in the synthesis of pyrrolopyrimidine-related heterocycles. dntb.gov.uanih.gov
Derivatization Strategies for Structural Modification and Functionalization of Dioxopyrrolopyrimidine Scaffolds
The 2,4-dioxopyrrolo[3,2-d]pyrimidine scaffold serves as a versatile template for chemical modification, allowing for the introduction of a wide array of functional groups. These derivatization strategies are crucial for tuning the molecule's physicochemical properties, biological activity, and potential as a therapeutic agent. Key functionalization approaches focus on the nitrogen atoms of the pyrimidine ring and various positions on the pyrrole moiety.
A significant strategy for introducing diversity is through the modification of the pyrimidine ring nitrogens. nih.gov One effective method involves a multi-step synthesis starting from a proline derivative. This diversity-oriented synthesis allows for the systematic introduction of different substituents onto the pyrimidine nitrogens. The process begins with the conversion of a 4-oxoproline benzyl (B1604629) ester into an aminopyrrole using various primary amines, such as benzylamine, allylamine, and isopropylamine. nih.gov The resulting aminopyrrole is then treated with a selection of isocyanates (e.g., phenyl, allyl, and ethyl isocyanate) to yield different urea (B33335) intermediates. nih.gov These ureas are subsequently cyclized to form the final 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine core, bearing diverse substituents on the nitrogen atoms. nih.gov
Another powerful methodology for generating functionalized 2,4-dioxopyrrolo[3,2-d]pyrimidines involves a domino reaction sequence. nih.govbeilstein-journals.org This approach begins with a substituted uracil, such as 1,3-dimethyluracil, which already has derivatives on the pyrimidine nitrogens. nih.govbeilstein-journals.org The uracil undergoes bromination, followed by a Sonogashira reaction with various terminal alkynes. nih.govbeilstein-journals.org This step is critical as it introduces a diverse range of substituents at the position that will ultimately form part of the pyrrole ring. The subsequent key step is a domino C–N coupling/hydroamination reaction, where the alkynylated uracil is cyclized with a variety of anilines. nih.govbeilstein-journals.orgresearchgate.net This cyclization is tolerant of numerous functional groups on the aniline, including methoxy (B1213986) (OMe), fluoro (F), trifluoromethyl (CF3), methyl (Me), and bromo (Br) groups, leading to a library of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones with substituents at multiple positions. beilstein-journals.orgresearchgate.net
This domino reaction strategy has been optimized using palladium catalysts like Pd(OAc)₂ with ligands such as DPEphos or XPhos, and a base like K₃PO₄. beilstein-journals.orgbeilstein-journals.org The choice of ligand was found to be crucial for the efficiency of the cyclization reaction. beilstein-journals.org This method provides a robust platform for creating a wide range of structurally diverse analogues for further study. nih.govbeilstein-journals.org
The table below summarizes the key derivatization strategies for the 2,4-dioxopyrrolo[3,2-d]pyrimidine scaffold.
| Position of Modification | Derivatization Strategy | Reagents/Conditions | Type of Functional Group Introduced |
| Pyrimidine Nitrogens (N1, N3) | Urea Cyclization | Primary amines (benzylamine, allylamine, etc.), Isocyanates (phenyl isocyanate, etc.), Trichloroacetyl chloride, Cs₂CO₃ | Alkyl, Allyl, Aryl groups |
| Pyrimidine Nitrogens (N1, N3) | Starting Material | Use of pre-functionalized uracils (e.g., 1,3-dimethyluracil) | Methyl groups |
| Pyrrole Ring (N5) | Domino C-N Coupling/Hydroamination | Various substituted anilines, Pd(OAc)₂, DPEphos/XPhos, K₃PO₄ | Aryl groups with diverse functionalities (OMe, F, CF₃, Me, Br) |
| Pyrrole Ring (C7) | Sonogashira Coupling | Various terminal alkynes (e.g., phenylacetylene, tolylacetylene) | Phenyl, Tolyl, Thienyl, N,N-dimethylaminophenyl groups |
Advanced Spectroscopic and Structural Characterization of 2,4 Dioxopyrrolo 3,2 D Pyrimidine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Pyrrolopyrimidine Structures (e.g., 1H-NMR, 13C-NMR, 2D-NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrrolopyrimidine derivatives. chemicalbook.comresearchgate.netnih.govnih.govresearchgate.net
¹H-NMR spectroscopy provides information about the chemical environment of protons. For instance, in a series of synthesized tricyclic pyrrolo[2,3-d]pyrimidines, the formation of an imine moiety was confirmed by the appearance of a characteristic signal. mdpi.com The chemical shifts of protons in the pyrrolo[2,3-d]pyrimidine core are influenced by substituents. For example, the proton at the 2-position of pyrrolo[2,3-d]pyrimidine typically shows a signal in the range of 8.33–8.47 ppm. mdpi.com In a study of 1,3-dimethyl-5,6-di-p-tolyl-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione, the aromatic and methyl protons were assigned specific chemical shifts, confirming the structure. beilstein-journals.org
¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. In the analysis of a 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, the signals for the carbonyl carbon and other aromatic and aliphatic carbons were identified, corroborating the proposed structure. mdpi.com For a series of pyrrolo[2,3-d]pyrimidine-halogenatedbenzylidene-benzohydrazide derivatives, the carbon signals were assigned, including those of the pyrimidine (B1678525) and pyrrole (B145914) rings. mdpi.com
2D-NMR techniques , such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, providing unambiguous structural assignments. hmdb.cascribd.com HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC shows correlations over two or three bonds. scribd.com These techniques are invaluable for complex structures and for differentiating between isomers.
Table 1: Representative ¹H and ¹³C NMR Data for Pyrrolopyrimidine Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | CDCl₃ | 7.42–7.36 (m, 4H), 6.67 (s, 1H), 4.09 (t, J = 6.2 Hz, 2H), 3.69 (s, 3H), 2.97 (t, J = 6.7 Hz, 2H), 1.97 (p, J = 6.1 Hz, 2H), 1.92 (p, J = 6.3 Hz, 2H) | 159.13, 153.94, 148.10, 135.31, 133.92, 130.51, 129.95, 128.85, 105.90, 102.01, 41.59, 31.81, 30.07, 22.26, 19.37 | mdpi.com |
| 1,3-Dimethyl-5,6-di-p-tolyl-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione | CDCl₃ | 7.18–7.14 (m, 2H), 7.14–7.10 (m, 2H), 7.09–7.06 (m, 2H), 7.06–7.03 (m, 2H), 6.18 (s, 1H), 3.55 (s, 3H), 3.36 (s, 3H), 2.37 (s, 3H), 2.30 (s, 3H) | Not provided | beilstein-journals.org |
| 7-(4-Chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e] mdpi.comnih.govbeilstein-journals.orgtriazolo[4,3-c]pyrimidin-3-one | DMSO-d₆ | 6.90–7.87 (m, 11H, Ar-H ), 8.31 (s, 1H, NH) | 166.91 (C=O), 162.0, 157.41, 138.3, 133.42, 131.60, 130.48, 129.55, 129.20, 127.5, 116.49, 115.6, 109.14, 102.43, 98.04 | nih.gov |
Infrared (IR) Spectroscopy for Elucidating Functional Group Vibrations in Dioxopyrrolopyrimidines
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.comresearchgate.netnih.gov In the context of dioxopyrrolopyrimidines, IR spectroscopy is particularly useful for confirming the presence of carbonyl (C=O) and amine (N-H) groups.
For a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, the IR spectra showed characteristic bands for N-H groups around 3470-3111 cm⁻¹ and carbonyl groups. nih.gov In another study, the IR spectrum of a pyrrolo[2,3-d]pyrimidine derivative displayed sharp peaks at 1604–1639 cm⁻¹ corresponding to the -N=CH- group. mdpi.com The presence of specific absorption bands can also help distinguish between isomers. For example, characteristic IR absorption bands at approximately 1620 cm⁻¹ and 1590 cm⁻¹ were identified for starting and Dimroth-rearranged pyrrolopyrimidine isomers, respectively. nih.gov
Table 2: Characteristic IR Absorption Bands for Pyrrolopyrimidine Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative | N-H | 3470.68, 3249.52, 3214.28, 3111.74 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative | -N=CH- | 1604–1639 | mdpi.com |
| 1,3-Dimethyl-5,6-di-p-tolyl-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione | C=O | 1687, 1650 | beilstein-journals.org |
| 7–(3-Chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e] mdpi.comnih.govbeilstein-journals.orgtriazolo[4,3-c]pyrimidin-3-thione | N-H, C=N, C=S | 3322, 1567, 1258 | nih.gov |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is influenced by the extent of conjugation and the presence of chromophores. nih.govhmdb.ca The photophysical properties of several pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones have been investigated using steady-state absorption and photoluminescence spectroscopy. nih.govbeilstein-journals.org
The substitution pattern on the pyrrolopyrimidine core significantly affects the absorption and emission wavelengths. For example, a methyl-substituted compound showed a broad absorption band around 290 nm. nih.govbeilstein-journals.org The introduction of an electron-withdrawing CF₃ group led to a slight hypsochromic (blue) shift, while electron-donating N,N-dimethylaminophenyl substituents caused a bathochromic (red) shift in both absorption and emission spectra. nih.govbeilstein-journals.org These donor-acceptor interactions can also lead to high fluorescence quantum yields, up to 83% in some cases. nih.gov
The emission spectra of these compounds can also be fine-tuned. A thienyl substituent resulted in a hypsochromic shift in the emission spectrum, whereas an N,N-dimethylaminophenyl group led to a significant bathochromic shift. nih.govbeilstein-journals.org
Table 3: Photophysical Data for Selected Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones in Dichloromethane
| Compound | λabs [nm] (ε [M⁻¹cm⁻¹]) | λem [nm] | Stokes Shift [nm] | ΦF [%] | Reference |
| 4a (methyl-substituted) | 290 (14,300) | 377 | 87 | 0.1 | nih.govbeilstein-journals.org |
| 4j (CF₃-substituted) | 288 (11,800) | 380 | 92 | 0.1 | nih.govbeilstein-journals.org |
| 4k (N,N-dimethylaminophenyl-substituted) | 308 (18,400) | 433 | 125 | 83 | nih.govbeilstein-journals.org |
| 4l (N,N-dimethylaminophenyl-substituted) | 309 (16,000) | 436 | 127 | 71 | nih.govbeilstein-journals.org |
| 4m (thienyl-substituted) | 294 (14,200) | 374 | 80 | 0.1 | nih.govbeilstein-journals.org |
High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of synthesized compounds by providing highly accurate molecular mass measurements. mdpi.combeilstein-journals.org For a series of tricyclic pyrrolo[2,3-d]pyrimidines, HRMS confirmed the molecular formulas, with the observed [M+H]⁺ signals closely matching the calculated values (within ≤3 mDa). mdpi.com Similarly, for various synthesized pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, HRMS (ESI-TOF) was used to confirm the calculated molecular formula. beilstein-journals.org
In addition to precise mass determination, mass spectrometry provides information about the fragmentation patterns of the molecules, which can further support the proposed structures. For example, the mass spectrum of a pyrrolopyrimidine derivative showed the expected molecular ion peak and characteristic fragment ions. nih.gov
Single Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation Determination
Single crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional molecular structure and conformation of crystalline compounds. nih.govresearchgate.netrsc.orgnih.gov This technique has been successfully applied to various pyrrolopyrimidine analogues.
For instance, the crystal structure of a tricyclic pyrrolo[2,3-d]pyrimidine derivative was determined, providing definitive proof of its structure. mdpi.com In another study, the crystal structures of four new pyrazolo[3,4-d]pyrimidines were elucidated, and the data was used for further analysis of intermolecular interactions. mdpi.com The crystal structure of bis{N-(pyrrolo[1,2-a]quinoxalin-4-yl)-3-aminopropyl}piperazine was established, revealing its crystallization in the monoclinic space group P21/c. researchgate.net
Table 4: Crystallographic Data for a Representative Pyrrolopyrimidine Analogue
| Parameter | Value |
| Compound | bis{N-(pyrrolo[1,2-a]quinoxalin-4-yl)-3-aminopropyl}piperazine |
| Formula | C₃₀H₃₂N₈ |
| Formula weight | 532.68 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 9.829(3) |
| b (Å) | 14.217(10) |
| c (Å) | 10.360(3) |
| β (°) | 104.07(2) |
| Z | 2 |
| Reference | researchgate.net |
Complementary Analytical Techniques for Purity and Identity Confirmation (e.g., Elemental Analysis)
In addition to the primary spectroscopic techniques, other analytical methods are routinely used to confirm the purity and identity of synthesized pyrrolopyrimidine compounds. chemicalbook.comresearchgate.net
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. For several novel pyrrolopyrimidine derivatives, the calculated and found elemental analysis values for C, H, and N were in close agreement, supporting their structures. researchgate.netnih.gov
Table 5: Elemental Analysis Data for a Representative Pyrrolopyrimidine Derivative
| Compound | Formula | Analysis | Calculated (%) | Found (%) | Reference |
| 7–(3-Chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e] mdpi.comnih.govbeilstein-journals.orgtriazolo[4,3-c]pyrimidin-3-one | C₁₉H₁₂ClN₅O | C | 63.16 | 63.31 | nih.gov |
| H | 3.32 | 3.35 | nih.gov | ||
| N | 19.39 | 19.35 | nih.gov |
Advanced Computational Chemistry and Theoretical Studies of 2,4 Dioxopyrrolo 3,2 D Pyrimidine
Molecular Modeling for Conformational Landscape Analysis of Dioxopyrrolopyrimidine Derivatives
Molecular modeling is a cornerstone in understanding the three-dimensional structure and flexibility of dioxopyrrolopyrimidine derivatives. The conformational landscape, which encompasses all possible spatial arrangements of a molecule, is crucial for its interaction with biological targets. The design of novel pyrrolo[2,3-d]pyrimidine derivatives, for instance, has been guided by molecular modeling simulations to assess the fitting values and conformational energies of various conformers. frontiersin.org
The conformational analysis of related fused pyrimidine (B1678525) systems, such as pyrazolo[3,4-d]pyrimidines, has revealed that different crystalline forms (polymorphs) can exhibit distinct molecular conformations dictated by molecular packing. These studies employ geometry optimization calculations to understand the energetic favorability of different spatial arrangements. Such analyses are critical for the 2,4-Dioxopyrrolo-[3,2-d]pyrimidine scaffold, as the orientation of substituents on the pyrrole (B145914) and pyrimidine rings can dramatically influence its binding to a target protein. The planarity of the bicyclic core and the rotational freedom of its side chains are key determinants of its biological function.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These methods provide a detailed picture of electron distribution, which is fundamental to understanding a molecule's stability, reactivity, and intermolecular interactions.
DFT studies on related pyrimidine derivatives have been performed using various levels of theory, such as B3LYP with basis sets like 6-31+G(d,p) or 6-311++G(d,p), to investigate molecular geometries, vibrational frequencies, and electronic properties. rsc.orgnih.gov Such calculations allow for the determination of key quantum chemical descriptors. For the this compound scaffold, these descriptors are vital for predicting its behavior in chemical reactions and biological systems.
Key quantum chemical descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. ucsb.edu
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding non-covalent interactions, such as hydrogen bonding.
Atomic Charges: These calculations distribute the total molecular charge among its constituent atoms, providing insight into local electronic effects and potential sites for electrostatic interactions.
A computational study on the chlorination of pyrimidine bases highlighted that the most reactive sites can be predicted by analyzing the molecule's electronic properties. nih.gov For this compound, DFT can predict sites susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic modifications. nih.gov
Table 1: Illustrative Quantum Chemical Descriptors for a Hypothetical this compound Derivative
| Descriptor | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and would vary based on the specific derivative and the level of theory used in the calculation.
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.gov For derivatives of this compound, which are often designed as enzyme inhibitors, docking simulations are essential for predicting their binding mode and affinity. nih.gov
Studies on related pyrrolopyrimidine and pyrazolopyrimidine derivatives have successfully used molecular docking to understand their inhibitory mechanisms against targets like protein kinases. nih.gov These simulations place the ligand into the binding site of the receptor and evaluate the interaction using a scoring function, which estimates the binding free energy. nih.govsci-hub.se
Key insights from docking studies include:
Binding Pose: The precise orientation of the ligand within the active site.
Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-receptor complex.
Binding Affinity: A score that ranks different ligands based on their predicted binding strength.
For example, docking studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have elucidated their binding mode within the ATP-binding pocket of kinases, revealing crucial hydrogen bonds with hinge region residues. researchgate.net Similarly, for this compound derivatives, docking can predict how the dioxo groups and other substituents interact with the amino acid residues of a target protein.
Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative against a Kinase Target
| Parameter | Result |
| Binding Affinity (kcal/mol) | -9.5 |
| Key Hydrogen Bonds | Amide NH with Asp123 backbone, Carbonyl O with Lys56 side chain |
| Key Hydrophobic Interactions | Pyrrole ring with Leu45, Phenyl substituent with Phe121 |
Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation.
Molecular Dynamics Simulations for Dynamic Interaction Analysis and Conformational Changes
While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. acs.org This allows for the analysis of conformational changes in both the ligand and the protein upon binding and provides a more accurate assessment of the stability of the complex. nih.gov
MD simulations have been applied to various pyrrolopyrimidine-protein complexes to study their dynamic behavior. nih.govnih.gov These simulations, often on the nanosecond to microsecond timescale, can reveal:
Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over time.
Flexibility of the protein: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible or rigid.
Conformational changes: MD can capture subtle or significant changes in the protein's conformation induced by ligand binding. hufocw.org
Binding free energy: More rigorous methods like MM/PBSA and MM/GBSA can be used to calculate the binding free energy from MD trajectories.
For this compound derivatives, MD simulations can validate the binding poses predicted by docking and provide a deeper understanding of the energetic contributions of different interactions. This is particularly important for understanding the mechanism of inhibitors that induce conformational changes in their target proteins. nih.gov
Pharmacophore Model Development for Pyrrolopyrimidine Series
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. researchgate.net For a series of active compounds like pyrrolopyrimidine derivatives, pharmacophore models can be developed to guide the design of new molecules with improved potency and selectivity.
Pharmacophore models for kinase inhibitors, a common application for pyrrolopyrimidine scaffolds, typically include features such as:
Hydrogen bond donors and acceptors
Hydrophobic regions
Aromatic rings
Positive and negative ionizable groups
These models can be generated based on the structure of a ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). wjgnet.com For the this compound series, a pharmacophore model could highlight the importance of the two carbonyl groups as hydrogen bond acceptors and the pyrrole NH as a hydrogen bond donor, along with specific hydrophobic features required for binding to a particular target.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Dioxopyrrolopyrimidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity using statistical models. nih.gov For dioxopyrrolopyrimidine derivatives, QSAR can be used to predict the activity of newly designed compounds and to understand which molecular properties are most important for their biological effects.
A QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. Molecular descriptors can be classified into several categories: nih.gov
Topological: Describe the connectivity of atoms in a molecule.
Geometrical: Relate to the 3D structure of the molecule.
Electronic: Derived from quantum chemical calculations, such as HOMO/LUMO energies and partial charges.
Hybrid: Combine different types of information, such as charged partial surface area descriptors.
QSAR studies on related heterocyclic compounds have successfully identified key descriptors that correlate with their anticancer or enzyme inhibitory activity. For a series of this compound derivatives, a QSAR model could reveal, for example, that a certain combination of hydrophobicity, molecular size, and electronic properties is required for optimal activity.
Table 3: Illustrative Descriptors in a QSAR Model for Dioxopyrrolopyrimidine Derivatives
| Descriptor Class | Example Descriptor | Correlation with Activity |
| Electronic | LUMO Energy | Negative |
| Topological | Molecular Weight | Positive |
| Geometrical | Solvent Accessible Surface Area | Positive |
| Hybrid | Charged Partial Surface Area | Negative |
Note: This table provides an illustrative example of the types of descriptors and their potential correlations in a QSAR model.
Theoretical Prediction of Chemical Reactivity and Optimization of Synthetic Pathways
Computational chemistry can also be a powerful tool for predicting the chemical reactivity of this compound and for optimizing its synthetic pathways. By understanding the electronic structure and reaction mechanisms, chemists can devise more efficient and selective synthetic routes.
DFT calculations can be used to:
Predict sites of reactivity: By analyzing the Fukui function or dual descriptor, which indicate the most likely sites for electrophilic and nucleophilic attack. nih.gov
Model reaction mechanisms: By calculating the energies of reactants, transition states, and products, it is possible to determine the most favorable reaction pathway.
Optimize reaction conditions: Computational studies can help in selecting the best catalysts, solvents, and temperatures for a given transformation.
For example, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through domino C–N coupling/hydroamination reactions. Theoretical studies could be employed to understand the mechanism of the palladium-catalyzed steps involved in this synthesis, potentially leading to the development of more efficient catalytic systems or the ability to predict the outcome with different starting materials.
Investigation of Molecular Interactions and Biological Targeting by 2,4 Dioxopyrrolo 3,2 D Pyrimidine and Its Derivatives
Enzyme Inhibition Studies by Pyrrolopyrimidine Analogues
Derivatives of the pyrrolopyrimidine core structure have been systematically modified and evaluated for their potential to inhibit various enzymes, leading to the discovery of potent and selective agents with therapeutic promise.
Pyrido[3,2-d]pyrimidine (B1256433) derivatives have been identified as non-classical antifolate agents that target Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleic acid precursors. nih.gov The mechanism of inhibition involves the binding of these compounds to the active site of DHFR, thereby blocking the reduction of dihydrofolate to tetrahydrofolate. nih.gov This inhibition leads to a depletion of intracellular folates, which in turn arrests cell growth. mdpi.com
Structure-activity relationship (SAR) studies have revealed that substitutions at the 6-position of the pyrido[3,2-d]pyrimidine ring are critical for inhibitory potency. For instance, certain 6-substituted derivatives have demonstrated significant inhibitory activity against recombinant human DHFR (rhDHFR). nih.gov The selectivity of these inhibitors can be influenced by subtle differences in the active site cleft between DHFR from different species. nih.gov For example, the wider active-site cleft in chicken dihydrofolate reductase compared to the E. coli enzyme contributes to the selective binding of certain inhibitors. nih.gov
A structurally diverse library of di- and tricyclic diaminopyrimidine derivatives has been tested against DHFR from various organisms, including Cryptosporidium parvum, human, and Escherichia coli. nih.gov Several of these compounds exhibited potent, submicromolar inhibition of the C. parvum enzyme, suggesting their potential for treating infections caused by this parasite. nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine derivatives | recombinant human DHFR (rhDHFR) | Compounds 13 and 14 showed potent inhibition with IC50 values of 0.59 and 0.46 μmol/L, respectively. | nih.gov |
| 6-substituted pyrido[3,2-d]pyrimidines with a three-to-five-carbon bridge | recombinant human DHFR (rhDHFR) | Compound 16, with a three-carbon bridge, was the most potent inhibitor with an IC50 of 0.06 µM. | nih.gov |
| Dicyclic and Tricyclic Diaminopyrimidine Derivatives | Cryptosporidium parvum DHFR | 25 compounds had IC50s <1.0 μM, with 9 of these having IC50s <0.1 μM. | nih.gov |
The pyrrolo[2,3-d]pyrimidine nucleus is a key structural feature in many inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a tyrosine kinase that plays a central role in angiogenesis. nih.govsnv63.ru These inhibitors function by blocking the signaling pathways that lead to the formation of new blood vessels, a process crucial for tumor growth and metastasis. drugs.combenthamscience.com
A novel pyrrolo[3,2-d]pyrimidine derivative, compound 20d, has been identified as a potent and selective inhibitor of VEGFR and platelet-derived growth factor receptor (PDGFR). nih.gov This compound effectively blocks VEGF-stimulated cellular phosphorylation with an IC50 of 2.5 nM and inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 2.8 nM. nih.gov Histological examination of tumors from mice treated with this compound revealed a decrease in microvessel density. nih.gov
Furthermore, a series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as VEGFR-2 inhibitors. nih.gov Several of these compounds demonstrated potent, dose-related inhibition of VEGFR-2 in the nanomolar range. nih.gov The thieno[2,3-d]pyrimidine derivatives, in particular, showed strong inhibitory activity, with IC50 values as low as 21 nM. nih.gov
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| Compound 20d (pyrrolo[3,2-d]pyrimidine derivative) | VEGF-stimulated cellular phosphorylation | 2.5 nM | nih.gov |
| Compound 20d | HUVEC proliferation | 2.8 nM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative 21b | VEGFR-2 | 33.4 nM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative 21c | VEGFR-2 | 47.0 nM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative 21e | VEGFR-2 | 21 nM | nih.gov |
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme that plays a critical role in DNA repair. nih.govmdpi.com Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways. nih.govnih.gov
A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and evaluated as potential PARP-1 inhibitors. nih.gov Several of these compounds showed promising activity, with compounds S2 and S7 emerging as the most potent inhibitors with IC50 values of 4.06 ± 0.18 nM and 3.61 ± 0.15 nM, respectively, which is comparable to the known PARP inhibitor Olaparib (IC50 = 5.77 nM). nih.gov Additionally, a series of 3-aroyl-derived analogs of a novel pyrrolocarbazole have been disclosed as PARP-1 inhibitors. nih.gov
The mechanism of these inhibitors involves binding to the nicotinamide (B372718) binding site of the enzyme, which has been confirmed by X-ray crystal structures of the catalytic domain of PARP-1 with small-molecule inhibitors. researchgate.net
| Compound Class | Compound | Target | IC50 Value (nM) | Reference |
|---|---|---|---|---|
| Pyrano[2,3-d]pyrimidine-2,4-dione analogues | S2 | PARP-1 | 4.06 ± 0.18 | nih.gov |
| S7 | PARP-1 | 3.61 ± 0.15 | nih.gov | |
| Known Inhibitor | Olaparib | PARP-1 | 5.77 | nih.gov |
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. nih.govresearchgate.net Pyrrolo[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of EGFR, including clinically relevant mutants. nih.govresearchgate.net The pyrrolo[2,3-d]pyrimidine nucleus acts as a deaza-isostere of adenine (B156593), the core component of ATP, enabling it to compete for the ATP-binding site of the kinase. nih.govsnv63.ru
Researchers have designed pyrrolo[3,2-d]pyrimidine-based inhibitors that are effective against the T790M mutation, which confers resistance to first-generation EGFR inhibitors. nih.gov A novel reversible pyrrolo[3,2-d]pyrimidine inhibitor, compound 4, demonstrated potent activity against both wild-type EGFR and the T790M/L858R double mutant. nih.gov Crystal structures revealed that the inhibitor binds to the inactive conformation of EGFR, and the M790 residue adopts different conformations to accommodate the inhibitor. nih.gov
A series of 5-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amine analogs have also been synthesized and shown to have significant EGFR kinase inhibition, with some compounds displaying up to 93% inhibition at a concentration of 100 nM. nih.gov
| Compound Class/Derivative | Target | Inhibitory Activity | Reference |
|---|---|---|---|
| Thienopyrimidines | EGFR and mutants (L858R, L861Q) | IC50 of 0.3 nM | researchgate.net |
| Pyrrolo[3,2-d]pyrimidine inhibitor (compound 4) | Wild-type EGFR and T790M/L858R double mutant | Potent kinase inhibitory activity | nih.gov |
| 5-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amine analogs | EGFR kinase | 89–93% inhibition at 100 nM | nih.gov |
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in crucial cellular processes such as cell growth, proliferation, and survival. google.com Fused pyrimidine (B1678525) compounds have been identified as effective inhibitors of PI3K, with a notable selectivity for the p110δ (delta) subtype of class Ia PI3Ks. google.com These inhibitors possess favorable physicochemical and pharmacokinetic properties, including good aqueous solubility at physiological pH, which is advantageous for bioavailability. google.com
The development of multi-targeted kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold has also shown promise. A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and evaluated for their cytotoxic effects. mdpi.com One compound, 5k, emerged as a potent inhibitor of not only EGFR, Her2, and VEGFR2, but also CDK2, with IC50 values in the nanomolar range. mdpi.com Molecular docking studies indicated that this compound has similar binding interactions to the multi-targeted inhibitor sunitinib. mdpi.com
Aldose reductase (AKR1B1) is a key enzyme in the polyol pathway, which is implicated in the development of long-term diabetic complications. nih.gov A class of compounds featuring a pyrazolo[1,5-a]pyrimidine (B1248293) core has been investigated as aldose reductase inhibitors. nih.gov These compounds have been shown to modulate the catalytic activity of the enzyme differently depending on the substrate present. nih.gov This has led to the concept of aldose reductase differential inhibitors (ARDIs), which aim to specifically target the enzyme's role in diabetic complications while preserving its detoxifying functions. nih.gov
The inhibition kinetics of human kidney aldose reductase have been studied with various inhibitors, which were classified into four distinct categories based on their kinetic patterns of inhibition relative to the aldehyde substrate and NADPH. utmb.edu For example, some inhibitors were found to be noncompetitive, while others were uncompetitive or exhibited mixed-type inhibition. utmb.edu
Dihydroorotase (DHOase) Interaction Mechanisms
Information regarding the specific interaction mechanisms of 2,4-Dioxopyrrolo-[3,2-d]pyrimidine and its derivatives with Dihydroorotase (DHOase) is not extensively detailed in the available research literature. While pyrimidine analogs are known to target enzymes involved in pyrimidine biosynthesis, the direct inhibitory mechanisms and binding modes of this particular scaffold with DHOase remain an area for further investigation.
Exploration of Antifolate Activity of Pyrrolopyrimidine Derivatives
Pyrrolopyrimidine derivatives have been extensively studied as antifolate agents, which are crucial in the development of treatments for cancer and certain infections. These compounds function by inhibiting key enzymes that are dependent on folate for their activity.
Novel antifolates based on the pyrrolo[2,3-d]pyrimidine ring system have been designed and synthesized. nih.gov These compounds have demonstrated significant growth-inhibitory effects against various cancer cell lines. For example, N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (12a) showed inhibitory activity that was an order of magnitude greater than methotrexate (B535133) against KB human epidermoid carcinoma and A549 human non-small cell lung carcinoma cells in vitro. nih.gov Similarly, a series of 2,4-diaminopyrido[2,3-d]pyrimidine based antifolates have been synthesized and evaluated for their potential as antineoplastic and antiarthritic agents. nih.gov The core activity of these compounds lies in their ability to interfere with folate metabolism, which is essential for the synthesis of nucleotides and, consequently, for cell division.
Research into Anticancer Modalities of Pyrrolopyrimidine Scaffolds
The pyrrolopyrimidine scaffold is a key component in many kinase inhibitors and has been a focus of anticancer drug development. nih.govmdpi.com Its structural similarity to adenine allows it to compete with ATP for binding to the kinase domain of various oncogenic proteins. nih.gov
Pyrrolopyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through various signaling pathways.
Studies on novel pyrrolopyrimidine derivatives have revealed their ability to trigger the intrinsic apoptotic pathway. nih.gov For instance, compounds 6b, 8a, and 9a were found to induce apoptosis in A549 lung cancer cells by activating pro-apoptotic proteins such as Bim, Bax, and Bak, while deactivating anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-XL. nih.gov This process is accompanied by the activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of PARP, a key event in apoptosis. nih.gov
Further research has shown that certain pyrrolopyrimidine urea (B33335) derivatives can induce apoptosis in a p53-independent manner. nih.gov Compound 4c, for example, activates the BAX/BAK-dependent mitochondrial pathway, leading to the activation of caspase-9 and caspase-3 in colon cancer cells, irrespective of their p53 status. nih.gov This is significant as many cancers have mutated or non-functional p53. Other pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties have also been confirmed to induce apoptosis through the intrinsic pathway, as evidenced by the reduced expression of Bcl-2 and increased expression of pro-apoptotic proteins. nih.gov Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives have also been found to induce apoptosis, marked by an increase in caspase-3 and Bax levels and a decrease in the anti-apoptotic protein Bcl-2. nih.govmdpi.com
| Compound Class | Cell Line(s) | Apoptotic Mechanism | Key Proteins Modulated |
| Pyrrolopyrimidine derivatives | A549 (Lung) | Intrinsic pathway activation | Up-regulated: Bim, Bax, Bak, Puma, Caspase-9, Caspase-3. Down-regulated: Bcl-2, Mcl-1, Bcl-XL. nih.gov |
| Pyrrolopyrimidine urea derivatives | HCT-116 (Colon) | p53-independent, BAX/BAK-dependent mitochondrial pathway | Activated: Caspase-9, Caspase-3, JNK. Inhibited: Akt, ERK1/2. nih.gov |
| Pyrrolo[2,3-d]pyrimidine urea derivatives | PC3, A549, MCF-7 | Intrinsic pathway | Up-regulated: Pro-apoptotic proteins. Down-regulated: Bcl-2. nih.gov |
| Halogenated Pyrrolo[2,3-d]pyrimidine derivatives | HepG2 (Liver) | Apoptosis induction | Up-regulated: Caspase-3, Bax. Down-regulated: Bcl-2. nih.govmdpi.com |
In addition to inducing apoptosis, pyrrolopyrimidine derivatives can exert their anticancer effects by modulating the cell cycle, thereby halting the proliferation of cancer cells.
For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest at different stages. nih.gov Flow cytometry analysis of cancer cells treated with these compounds indicated a significant increase in the percentage of cells in a particular phase of the cell cycle, preventing them from proceeding to the next phase and dividing. nih.gov Specifically, compound 9e was found to cause cell cycle arrest in the G0/G1 phase in A549 cells. nih.gov Another study on a halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k, also demonstrated its ability to induce cell cycle arrest in HepG2 liver cancer cells. nih.gov
Multidrug resistance (MDR) is a major hurdle in cancer chemotherapy, and the overexpression of ATP-binding cassette (ABC) transporters like Multidrug Resistance-Associated Protein 1 (MRP1) is a key mechanism. Pyrrolo[3,2-d]pyrimidine derivatives have emerged as potent and selective inhibitors of MRP1. nih.govacs.org
Research has led to the identification of several series of pyrrolo[3,2-d]pyrimidines that can inhibit MRP1. nih.gov Structure-activity relationship studies have shown that specific substitutions on the pyrrolopyrimidine core are crucial for this activity. For instance, having piperazine (B1678402) residues at position 4 with large phenylalkyl side chains was found to be beneficial for MRP1 inhibition. nih.govacs.org Conversely, replacing the piperazine with an amino group led to reduced activity. nih.govacs.org Variations at positions 5 and 6 have yielded compounds with IC50 values in the high nanomolar range. nih.govacs.org Importantly, many of these compounds show low affinity for other ABC transporters like P-glycoprotein (P-gp), indicating their selectivity for MRP1. nih.govacs.org Interestingly, while some derivatives act as inhibitors, others have been identified as activators of MRP1-mediated transport, a less understood phenomenon that is also under investigation. nih.gov
| Pyrrolopyrimidine Derivative Feature | Effect on MRP1 | Selectivity |
| Piperazine at position 4 with large phenylalkyl side chains | Beneficial for inhibition nih.govacs.org | High selectivity over P-gp nih.govacs.org |
| Amino group at position 4 | Decreased inhibitory activity nih.govacs.org | Not specified |
| Aliphatic/aromatic variations at positions 5 and 6 | IC50 values in high nanomolar range nih.govacs.org | Not specified |
| Small substituents | Moderate inhibition of BCRP nih.govacs.org | Also inhibit another ABC transporter |
| Certain derivatives with variations at positions 4 and 5 | Activation of MRP1-mediated transport nih.gov | No impact on P-gp or BCRP nih.gov |
Investigation of Antimicrobial and Antifungal Activity of Dioxopyrrolopyrimidine Derivatives
Derivatives of the pyrrolopyrimidine scaffold have also been investigated for their potential as antimicrobial and antifungal agents, addressing the need for new treatments for infectious diseases.
The antibacterial potential of pyrrolo[3,2-d]pyrimidine derivatives has been evaluated against several pathogenic bacteria. bohrium.comauctoresonline.org Studies have tested these compounds against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Salmonella. bohrium.comauctoresonline.org While some of the synthesized compounds exhibited weak to moderate antibacterial activity, these findings indicate the potential of this chemical class for further development. auctoresonline.org Older research also points to the antibacterial and antitubercular properties of pyrimidine and pyrrolo-(3,2-d)-pyrimidine derivatives. nih.gov More recent work on related dihydropyrido[2,3-d]pyrimidine-4-one derivatives has shown significant inhibitory effects against bacteria, with some compounds demonstrating higher activity than the reference antibiotic cefotaxime (B1668864). nih.gov
In the realm of antifungal research, pyrimidine derivatives have a history of use in agriculture as fungicides. nih.gov Inspired by this, novel pyrimidine and fused pyrimidine derivatives have been synthesized and tested against various phytopathogenic fungi. nih.govfrontiersin.org For example, 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives showed obvious antifungal activities against several species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. frontiersin.org Similarly, some pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives have demonstrated effective antifungal activity, comparable to the commercial agent miconazole. nih.gov The evaluation of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives also revealed that some compounds had higher antifungal activity than the reference drug fluconazole. nih.gov
| Compound Class | Target Organisms | Observed Activity |
| Pyrrolo[3,2-d]pyrimidine derivatives | S. aureus, P. aeruginosa, E. coli, Salmonella | Weak to moderate antibacterial activity. bohrium.comauctoresonline.org |
| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one derivatives | Various bacteria and fungi | Significant inhibitory effects, some higher than cefotaxime and fluconazole. nih.gov |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae | Obvious antifungal activities against several phytopathogenic fungi. frontiersin.org |
| Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives | Hyphomycetes | Antifungal activity comparable to miconazole. nih.gov |
Research into Antiviral Potential of Pyrrolopyrimidine Derivatives (e.g., Anti-HIV)
The quest for novel antiviral agents has led researchers to explore a wide array of heterocyclic compounds, with pyrrolopyrimidine derivatives showing considerable promise. While direct studies on 2,4-dioxopyrrolo[3,2-d]pyrimidine are emerging, the broader class of pyrrolopyrimidines has been a subject of interest in antiviral research, particularly in the context of Human Immunodeficiency Virus (HIV). nih.govnih.gov The structural analogy of the pyrrolopyrimidine nucleus to purine (B94841) bases allows these compounds to be recognized by viral enzymes, potentially interfering with viral replication.
Natural products containing the pyrrolopyrimidine scaffold, such as Batzelladine A, have demonstrated anti-HIV activity. nih.gov This has spurred the synthesis and evaluation of various synthetic pyrrolopyrimidine derivatives. For instance, research on pyrimidine-2,4-diones linked to other heterocyclic systems has identified compounds with significant anti-HIV activity. nih.govresearchgate.net These derivatives often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of anti-HIV drugs. nih.gov The pyrimidine-2,4-dione moiety is considered a valuable scaffold for developing new antiviral agents. nih.gov
Furthermore, studies on related fused pyrimidine systems like pyrimido[4,5-d]pyrimidines have also shown potential as antiviral compounds, highlighting the therapeutic promise of this class of heterocycles. mdpi.com The development of drugs based on pyrrolopyrimidines has a historical precedent, with compounds like Sangivamycin exhibiting antiviral properties. nih.gov While specific data on the anti-HIV activity of this compound derivatives is still developing, the collective evidence from related structures strongly supports the investigation of this scaffold for novel anti-HIV therapeutics.
Table 1: Antiviral Activity of Selected Pyrrolopyrimidine-Related Derivatives
| Compound Class | Target | Notable Findings | Reference(s) |
| Pyrimidine-2,4-dione derivatives | HIV Reverse Transcriptase (RT) | Inhibition of HIV RT in the nanomolar range and HIV-1 infection in the low micromolar range. | nih.gov |
| Batzelladine A | HIV | Natural product with documented anti-HIV activity. | nih.gov |
| Sangivamycin | Viruses | Natural product with identified antiviral properties. | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Viruses | Investigated as potential antiviral compounds. | mdpi.com |
Insights into Anti-inflammatory Activity of Pyrrolopyrimidine Analogues
The anti-inflammatory potential of pyrimidine derivatives is well-established, with several approved drugs like tofacitinib (B832) featuring this core structure. nih.gov Consequently, pyrrolopyrimidine analogues have been a focal point of research for developing new anti-inflammatory agents. These compounds often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines. nih.govresearchgate.net
Research on various pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives has demonstrated significant anti-inflammatory activity. nih.govresearchgate.netnih.govmdpi.com For example, certain thio-containing pyrrolo[2,3-d]pyrimidine derivatives have shown promising anti-inflammatory effects comparable to the standard drug ibuprofen. nih.gov Similarly, studies on spiro pyrrolo[3,4-d]pyrimidine derivatives revealed their ability to inhibit both COX-1 and COX-2 enzymes, with some compounds exhibiting a high selectivity index for COX-2. rsc.org
The mechanism of action for many of these pyrimidine-based anti-inflammatory agents involves the suppression of prostaglandin (B15479496) E2 (PGE2) production through the inhibition of COX enzymes. nih.gov The structural features of the pyrrolopyrimidine scaffold allow for modifications that can enhance potency and selectivity towards these inflammatory targets. While direct studies on the anti-inflammatory activity of this compound are part of ongoing research, the strong anti-inflammatory profile of its analogues suggests that this scaffold is a promising candidate for the development of novel anti-inflammatory drugs.
Table 2: Anti-inflammatory Activity of Selected Pyrrolopyrimidine Analogues
| Compound Class | Target/Assay | Notable Findings | Reference(s) |
| Thio-containing pyrrolo[2,3-d]pyrimidines | In vitro anti-inflammatory assay | Activity comparable to ibuprofen. | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | In vivo anti-inflammatory activity | Significant activity observed for specific derivatives. | researchgate.net |
| Spiro pyrrolo[3,4-d]pyrimidine derivatives | COX-1/COX-2 inhibition | Potent inhibition of both enzymes with high selectivity for COX-2 in some cases. | rsc.org |
| Thieno[2,3-d]pyrimidine derivatives | Analgesic and anti-inflammatory activity | Activity comparable to indomethacin. | nih.gov |
Structure-Activity Relationship (SAR) Analysis for Targeted Biological Functions
The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing and optimizing compounds with desired therapeutic effects.
SAR studies on various pyrrolopyrimidine isomers have provided valuable insights into how substituent modifications influence biological activity. mdpi.com The nature and position of substituents on the pyrrolopyrimidine ring system can dramatically alter the compound's potency and selectivity for a specific biological target.
For instance, in the context of anti-inflammatory activity, the conversion of 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives, which were inactive, to 4-hydrazino-pyrrolopyrimidine derivatives resulted in compounds with anti-inflammatory properties. researchgate.net Further modification of the hydrazino group led to derivatives with retained or enhanced activity. researchgate.net This highlights the critical role of the substituent at the C4 position of the pyrimidine ring.
In the development of kinase inhibitors, another area where pyrrolopyrimidines have shown great potential, modifications at various positions of the scaffold have been explored. For example, in a series of pyrrolo[3,2-d]pyrimidine derivatives developed as KDR inhibitors, modifications to the diphenylurea moiety, which occupies a hydrophobic pocket of the enzyme, were found to be critical for activity. nih.gov The electronic properties of the substituents, such as their ability to act as hydrogen bond donors or acceptors, and their lipophilicity, play a significant role in the interaction with the target protein. nih.gov
The synthesis of a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through domino reactions, allowing for the introduction of diverse substituents. nih.govbeilstein-journals.org The optical properties of these compounds were found to be dependent on the substitution pattern, suggesting that electronic modifications can tune the molecule's properties. nih.govbeilstein-journals.org
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit different pharmacological and toxicological profiles. While specific studies on the stereochemical aspects of this compound derivatives are not extensively reported, research on related chiral pyrrolopyrimidine and nucleoside analogues underscores the importance of stereochemical control in drug design.
In the case of nucleoside analogues, the stereochemistry of the sugar moiety is crucial for their recognition by viral or cellular enzymes. For example, in the development of anti-HIV dioxolane nucleosides, the specific (2R, 4R) stereochemistry was found to be essential for potent antiviral activity. nih.gov This demonstrates that the three-dimensional arrangement of atoms can profoundly impact the binding affinity of a molecule to its biological target.
For non-nucleoside inhibitors, while the core scaffold may be achiral, the introduction of chiral substituents can lead to stereoisomers with different activities. The specific spatial orientation of these substituents can either facilitate or hinder the optimal interaction with the binding site of the target protein. Therefore, as the development of this compound derivatives progresses, careful consideration of stereochemistry will be essential for optimizing their therapeutic potential and minimizing off-target effects.
Emerging Research Directions and Future Prospects for 2,4 Dioxopyrrolo 3,2 D Pyrimidine
Development of Novel Dioxopyrrolopyrimidine-Based Molecular Probes for Biological Systems
The inherent fluorescence of certain 2,4-dioxopyrrolo-[3,2-d]pyrimidine derivatives makes them promising candidates for the development of molecular probes for biological imaging and assays. nih.gov Research has demonstrated that the photophysical properties of these compounds are highly dependent on their substitution patterns. nih.govbeilstein-journals.org
A key synthetic strategy involves a domino C–N coupling/hydroamination reaction of alkynylated uracils with anilines to produce a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.govbeilstein-journals.org The optical characteristics, including UV-vis absorption and fluorescence emission, can be fine-tuned by altering the substituents on the core structure. For instance, the introduction of electron-donating groups, such as an N,N-dimethylaminophenyl substituent, results in a bathochromic (red) shift in both the absorption and emission spectra. nih.gov This substitution also leads to a significant increase in fluorescence quantum yields, with some derivatives reaching up to 83%. nih.govbeilstein-journals.org This tunability is crucial for designing probes that can be selectively excited and detected with minimal background interference in complex biological environments.
These fluorescent properties enable the use of dioxopyrrolopyrimidine derivatives as tools to visualize cellular processes, track the localization of specific biomolecules, or quantify enzymatic activity through fluorescence-based assays.
| Compound Type | Substituent | Effect on Photophysical Properties | Reference |
| Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione | Methyl | Broad absorption at ~290 nm. | nih.govbeilstein-journals.org |
| Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione | Thienyl | Slightly bathochromically shifted absorption compared to methyl-substituted version. | nih.gov |
| Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione | N,N-dimethylaminophenyl | Bathochromically shifted absorption and emission spectra; significantly elevated fluorescence quantum yields (up to 83%). | nih.govbeilstein-journals.org |
Strategies for Overcoming Biological Resistance Mechanisms to Pyrrolopyrimidine-Based Agents
A significant challenge in the clinical application of targeted therapies, including those based on the pyrrolopyrimidine scaffold, is the emergence of drug resistance. nih.gov Research is actively focused on several strategies to circumvent these resistance mechanisms.
One primary approach is the rational design of next-generation inhibitors that can effectively target mutated forms of the target protein. nih.gov For example, in the context of kinase inhibitors, mutations in the kinase domain, such as gatekeeper residue mutations, can prevent the binding of a drug. nih.gov By developing new pyrrolopyrimidine derivatives that utilize different binding modes or interact with alternative residues within the active site, it is possible to inhibit these resistant mutants. nih.govnih.gov The development of third-generation inhibitors like lorlatinib (B560019) for ALK-positive cancers, which can overcome mutations resistant to earlier drugs, serves as a successful example of this strategy. nih.gov
Another key strategy is combination therapy, where a pyrrolopyrimidine-based agent is co-administered with other drugs. nih.gov This approach can be effective if the drugs have non-overlapping resistance profiles, meaning a mutation that confers resistance to one drug does not affect the other. nih.gov Furthermore, targeting multiple sites on a protein simultaneously, such as an active site and an allosteric site, can reduce the likelihood of resistance emerging, as multiple mutations would be required to block the activity of both compounds. nih.gov
| Strategy | Description | Example/Application | Reference |
| Inhibitor Redesign | Synthesizing new derivatives with distinct binding modes to accommodate or circumvent resistance-conferring mutations. | Developing pyrrolo[2,3-d]pyrimidine inhibitors effective against drug-resistant mutants like RET V804M. nih.gov | nih.govnih.gov |
| Combination Therapy | Using a cocktail of drugs with non-overlapping resistance profiles to create a synergistic effect and prevent the emergence of resistant clones. | Combining multiple chemotherapeutics to achieve more potent anticancer outcomes than single agents alone. nih.gov | nih.gov |
| Multi-Site Targeting | Designing agents or drug combinations that bind to multiple sites on a target protein (e.g., active and allosteric sites) simultaneously. | This approach makes it statistically less likely for a cell to acquire the multiple mutations needed to confer resistance. nih.gov | nih.gov |
Application of Artificial Intelligence and Machine Learning in Dioxopyrrolopyrimidine Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, and these technologies are being applied to the design of novel pyrrolopyrimidine derivatives. nih.govnih.gov AI/ML algorithms can process vast and complex datasets to identify promising drug candidates with a higher success rate and in a shorter timeframe. nih.gov
Structure-based drug design, a cornerstone of modern medicinal chemistry, is significantly enhanced by ML. nih.gov For the this compound scaffold, ML models can be trained to predict the binding affinity and pose of new derivatives within a target's active site. nih.govnih.gov These models can learn from existing structural data, such as X-ray crystal structures, to develop sophisticated scoring functions for molecular docking simulations, improving the accuracy of virtual screening campaigns. nih.govmdpi.com
Furthermore, AI and ML are used to build Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By analyzing libraries of existing pyrrolopyrimidine derivatives, ML algorithms can identify the key structural features that contribute to potency and selectivity, thereby guiding the de novo design of optimized molecules with desired pharmacological properties. nih.gov This computational pre-screening reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. nih.gov
Exploration of Multifunctional Pyrrolopyrimidine Systems with Dual-Targeting Capabilities
To enhance therapeutic efficacy and potentially overcome drug resistance, researchers are designing single chemical entities based on the pyrrolopyrimidine scaffold that can modulate multiple biological targets simultaneously. mdpi.comnih.gov This dual-target or multi-target approach is a promising strategy in cancer therapy and other complex diseases. nih.gov
The rationale behind this approach is that hitting two distinct, disease-relevant targets at once can lead to a synergistic therapeutic effect and may be more effective than combination therapies using two separate drugs. nih.govnih.gov For instance, researchers are developing dual-target tubulin inhibitors, where a molecule is designed to inhibit microtubule dynamics while also targeting another key protein involved in cancer progression, such as a receptor tyrosine kinase or a histone deacetylase. nih.gov
The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in the development of multi-targeted kinase inhibitors. mdpi.com For example, sunitinib, a multi-targeted tyrosine kinase inhibitor, features a pyrrole (B145914) moiety and demonstrates the potential of this structural class to inhibit several kinases like VEGF, PDGF, and KIT. mdpi.com Following this principle, novel halogenated pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to inhibit multiple kinases, including EGFR, Her2, VEGFR2, and CDK2, highlighting the scaffold's suitability for creating multifunctional agents. mdpi.com
| Compound Class | Targets | Therapeutic Rationale | Reference |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | Multi-targeted kinase inhibition for enhanced anticancer activity. | mdpi.com |
| Sunitinib | VEGF, PDGF, KIT, FLT3 | Inhibition of multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. | mdpi.com |
| Dual-Target Tubulin Inhibitors | Tubulin + other targets (e.g., RTKs, HDACs) | Combining microtubule disruption with inhibition of other cancer-related pathways to improve efficacy and overcome resistance. | nih.gov |
Advancements in Combinatorial Chemistry and High-Throughput Screening of Pyrrolopyrimidine Libraries
Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful engine for the discovery of new bioactive pyrrolopyrimidine derivatives. cijournal.ru This approach involves the rapid synthesis of large, systematically organized collections of related compounds, known as chemical libraries. cijournal.rurjraap.com
The development of efficient and versatile synthetic methodologies is crucial for building these libraries. Domino reactions, such as the C–N coupling/hydroamination used to create a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, are particularly well-suited for combinatorial synthesis. nih.govbeilstein-journals.org This method allows for the easy introduction of diverse chemical functionalities at different positions on the pyrrolopyrimidine core, quickly generating a large number of unique structures from a common set of building blocks. nih.gov
Once a library is synthesized, HTS is used to rapidly evaluate the biological activity of every compound against a specific target or in a cellular assay. cijournal.ru This process utilizes automation and miniaturization to test thousands of compounds in a short period. The data generated from HTS can identify initial "hits"—compounds that show desired activity. These hits then serve as the starting point for further optimization through more focused chemical synthesis and detailed biological characterization, a process known as hit-to-lead optimization. cijournal.ru This integrated approach of combinatorial synthesis and HTS accelerates the pace of drug discovery by efficiently exploring a vast chemical space to find novel pyrrolopyrimidine-based agents. mdpi.comcijournal.ru
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
